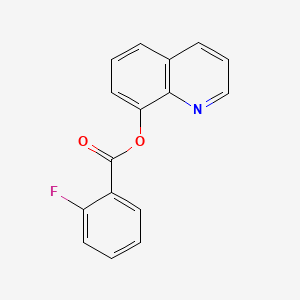

Quinolin-8-yl 2-fluorobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

quinolin-8-yl 2-fluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FNO2/c17-13-8-2-1-7-12(13)16(19)20-14-9-3-5-11-6-4-10-18-15(11)14/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AARLUPJXIMXZGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OC2=CC=CC3=C2N=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Characterization and Supramolecular Architecture of Quinolin 8 Yl 2 Fluorobenzoate

X-ray Crystallographic Analysis of Quinolin-8-yl 2-fluorobenzoate (B1215865) and Homologous Systems

Single-crystal X-ray diffraction offers a definitive method for determining the precise atomic coordinates of a compound in the solid state, revealing its molecular structure and the intricate details of its crystal packing.

X-ray analysis of homologous systems, such as (5-Chloroquinolin-8-yl)-2-fluorobenzoate, provides critical insights into the likely geometry of Quinolin-8-yl 2-fluorobenzoate. In the chloro-substituted analogue, the central ester fragment (C-O-C=O) is nearly planar, with a root mean square deviation of just 0.0612 Å. mdpi.com This planarity is a common feature of ester groups. The two aromatic ring systems, quinoline (B57606) and 2-fluorophenyl, are significantly twisted relative to this central ester plane. mdpi.com

The dihedral angle between the ester group and the quinoline ring is approximately 76.35°, while the angle between the ester and the 2-fluorophenyl ring is much smaller at about 12.89°. mdpi.com This indicates that the 2-fluorobenzoyl moiety is more coplanar with the ester group than the quinoline ring is. A similar significant twist between the quinoline and benzoate (B1203000) rings, with a dihedral angle of 76.2°, has been observed in other related structures like 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate. mdpi.com In contrast, for 5-Chloroquinolin-8-yl furan-2-carboxylate, the ester group is twisted away from the quinoline ring by 57.46°. researchgate.netresearchgate.net A key conformational preference observed is the syn positioning of the carbonyl oxygen atom with respect to the ortho-fluorine atom of the benzoate ring. mdpi.com

Table 1: Selected Geometric Parameters in Homologous Quinolin-8-yl Ester Systems

| Compound | Ring System 1 | Ring System 2 | Dihedral Angle (°C) | Source |

|---|---|---|---|---|

| (5-Chloroquinolin-8-yl)-2-fluorobenzoate | Quinoline | Ester Plane | 76.35(6) | mdpi.com |

| (5-Chloroquinolin-8-yl)-2-fluorobenzoate | Phenyl | Ester Plane | 12.89(11) | mdpi.com |

| 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate | Quinoline | Phenyl | 76.2 | mdpi.com |

The supramolecular assembly of this compound and its analogues is directed by a combination of subtle yet significant non-covalent forces. In the crystal structure of (5-Chloroquinolin-8-yl)-2-fluorobenzoate, both non-classical hydrogen bonds and halogen bonds play a crucial role. mdpi.com

Specifically, C–H···F non-classical hydrogen bonds are observed. mdpi.com Even more significant is the presence of a C–Cl···F halogen bond, an interaction where a halogen atom acts as an electrophilic "donor" to a nucleophilic partner. mdpi.com The observed Cl···F distance is 3.2171(15) Å, which is notably shorter than the sum of the van der Waals radii of chlorine and fluorine, indicating a strong, directional interaction. mdpi.com These types of C–H···X (where X is a halogen) and halogen-halogen interactions are pivotal in organizing the molecules within the crystal lattice. mdpi.com

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) Investigations

NMR spectroscopy is an indispensable tool for confirming the covalent structure of molecules in solution, providing detailed information about the chemical environment of each nucleus.

The ¹H and ¹³C NMR spectra provide definitive confirmation of the ester formation. For the homologous (5-Chloroquinolin-8-yl)-2-fluorobenzoate, the ¹H NMR spectrum in CDCl₃ shows the expected aromatic proton signals in the range of δ 7.22–8.95 ppm, along with the conspicuous absence of the phenolic proton signal from the 8-hydroxyquinoline (B1678124) starting material. mdpi.com

The ¹³C NMR spectrum is equally informative. It confirms the presence of nine aromatic methine (=CH) carbons, six quaternary carbons, and a characteristic carbonyl group (C=O) signal at δ 162.8 ppm. mdpi.com The fluorine atom on the benzoate ring introduces characteristic splitting patterns due to C-F coupling. For instance, the carbon directly bonded to fluorine (C-F) appears as a doublet with a large coupling constant (JC-F = 261.8 Hz), while other carbons in the ring show smaller couplings depending on their proximity to the fluorine atom. mdpi.com

Table 2: Representative ¹³C NMR Data for (5-Chloroquinolin-8-yl)-2-fluorobenzoate in CDCl₃

| Chemical Shift (δ ppm) | Carbon Type | C-F Coupling Constant (JC-F in Hz) |

|---|---|---|

| 162.8 | C (C=O) | 3.6 |

| 162.7 | C | 261.8 |

| 151.2 | CH | - |

| 146.6 | C | - |

| 141.8 | C | - |

| 135.4 | CH | 8.8 |

| 133.2 | CH | - |

| 133.1 | CH | - |

| 129.1 | C | - |

| 127.5 | C | - |

| 126.2 | CH | - |

| 124.3 | CH | 4.4 |

| 122.6 | CH | - |

| 121.6 | CH | - |

| 117.9 | C | 9.5 |

Data sourced from mdpi.com

Similarly detailed ¹H and ¹³C NMR data are available for other analogues, such as 4-(diphenylphosphoryl)this compound, further aiding in comparative structural analysis. rsc.org

While 1D NMR spectra are fundamental, a suite of two-dimensional (2D) NMR experiments is essential for unambiguously assigning all signals and confirming the molecular structure.

COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) coupling networks. This would allow for the mapping of adjacent protons within the quinoline ring system and separately within the 2-fluorobenzoate ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique provides a definitive link between the ¹H and ¹³C spectra, assigning each carbon to its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two to four bonds. This experiment is particularly crucial for a molecule like this compound, as it would show correlations between protons on the quinoline ring and the ester carbonyl carbon, and between protons on the benzoate ring and the same carbonyl carbon, thus unequivocally establishing the connectivity across the ester linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close to each other in space, regardless of bonding. This is vital for determining the preferred conformation in solution. For instance, a NOESY experiment could confirm the syn-relationship between the carbonyl oxygen and the ortho-fluorine atom, which was observed in the solid-state crystal structure, by detecting a spatial correlation between the fluorine-adjacent proton (H3) on the benzoate ring and protons on the quinoline ring near the ester oxygen. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical analytical tool for the precise determination of a molecule's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas. Techniques such as Electrospray Ionization (ESI) are commonly employed to generate ions from the analyte for analysis. For this compound, HRMS would be used to confirm its molecular formula, C₁₆H₁₀FNO₂. The calculated exact mass is compared to the experimentally measured mass, with a minimal mass error providing strong evidence for the compound's identity. mdpi.com

In a typical analysis of related quinoline derivatives, ESI coupled with a time-of-flight (TOF) or Orbitrap mass analyzer is used to obtain high-resolution data. mdpi.com For instance, the HRMS data for a similar compound, 8-fluoro-2,3-dimethylquinolin-4-yl 2-fluorobenzoate (C₁₈H₁₃F₂NO₂), showed a calculated m/z of 328.0987 for the [M+H]⁺ ion, with the found value closely matching. mdpi.com

Beyond confirming the elemental composition, mass spectrometry provides crucial structural information through the analysis of fragmentation patterns. When the ionized molecule is subjected to energy (e.g., through collision-induced dissociation), it breaks apart into smaller, characteristic fragment ions. The most labile bond in this compound is the ester linkage. Cleavage at this bond is expected to be a primary fragmentation pathway, leading to the formation of ions corresponding to the quinolin-8-yloxy and 2-fluorobenzoyl moieties.

The detection of these specific fragments provides unequivocal evidence for the connectivity of the two main substructures within the parent molecule. Analysis of the fragmentation of the quinoline ring itself can also occur, often involving the loss of HCN to produce a C₈H₆˙⁺ fragment ion. rsc.org

Below is a table of predicted key fragments for this compound based on the fragmentation of structurally similar compounds.

| Fragment Ion | Structure | Predicted m/z |

| [C₁₆H₁₀FNO₂]⁺ | Parent Molecular Ion | 267.0692 |

| [C₉H₆NO]⁺ | Quinolin-8-yloxy cation | 144.0449 |

| [C₇H₄FO]⁺ | 2-Fluorobenzoyl cation | 123.0246 |

| [C₉H₇N]⁺˙ | Quinoline radical cation | 129.0578 |

This interactive table outlines the major fragments expected from the mass spectrometric analysis of this compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups, bonding arrangements, and conformational structure of a molecule. nih.gov These two techniques are complementary, as their selection rules differ; some molecular vibrations are active in IR, some in Raman, and some in both. nih.govamericanpharmaceuticalreview.com

Infrared (IR) Spectroscopy is based on the absorption of infrared radiation at frequencies that correspond to the vibrational modes of a molecule. For this compound, the IR spectrum is expected to show a strong, characteristic absorption band for the carbonyl (C=O) stretch of the ester group, typically found in the 1720-1740 cm⁻¹ region. The asymmetric and symmetric C-O stretching vibrations of the ester group would appear in the 1300-1250 cm⁻¹ and 1150-1000 cm⁻¹ regions, respectively. Vibrations associated with the aromatic rings, including C=C and C-H stretching, will also be prominent. The C-F bond stretch from the 2-fluorobenzoate moiety is also a key feature.

Raman Spectroscopy involves the inelastic scattering of monochromatic light (from a laser). americanpharmaceuticalreview.com It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, it provides complementary information to IR spectroscopy. For this compound, the symmetric vibrations of the aromatic rings are expected to produce strong signals in the Raman spectrum. researchgate.net For example, a characteristic band around 1580 cm⁻¹ is often observed in quinoline derivatives. researchgate.net

The combined analysis of IR and Raman spectra allows for a more complete assignment of the vibrational modes of the molecule. The precise frequencies and intensities of the observed bands can also be influenced by intermolecular interactions, such as π-π stacking, which is relevant to the supramolecular architecture of quinoline-containing compounds. mdpi.com Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to support the assignment of experimental vibrational spectra. researchgate.netnih.gov

The table below summarizes the expected characteristic vibrational frequencies for this compound based on data from analogous compounds. researchgate.netnih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H | Stretching | 3100-3000 | IR/Raman |

| Ester C=O | Stretching | 1740-1720 | IR (Strong) |

| Aromatic C=C | Ring Stretching | 1600-1450 | IR/Raman |

| Ester C-O | Asymmetric Stretch | 1300-1250 | IR |

| C-F | Stretching | 1250-1100 | IR |

| Ester C-O | Symmetric Stretch | 1150-1000 | IR |

| Aromatic C-H | Out-of-plane bend | 900-675 | IR (Strong) |

This interactive table presents the predicted key vibrational frequencies for this compound.

Computational and Theoretical Studies on Quinolin 8 Yl 2 Fluorobenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. dtu.dk It is a highly effective theoretical approach for calculating the structural, electronic, and thermodynamic properties of molecules. nih.govarabjchem.org DFT methods are employed to gain a detailed understanding of the geometry, molecular orbitals, and charge distribution of Quinolin-8-yl 2-fluorobenzoate (B1215865).

The first step in most computational studies is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For Quinolin-8-yl 2-fluorobenzoate, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state.

Theoretical calculations on analogous compounds, such as quinolin-8-yl benzoate (B1203000), indicate that the molecule is not planar. The rotation around the ester bond (C-O) leads to different conformers. Studies on quinolin-8-yl benzoate have identified two primary conformers, a syn and an anti form, with the syn-conformer being more stable due to reduced steric repulsion. A similar conformational landscape is expected for this compound. The dihedral angle between the quinoline (B57606) ring system and the 2-fluorobenzoate moiety is a critical parameter. In the related compound (5-chloroquinolin-8-yl)-2-fluorobenzoate, the dihedral angle between the benzene (B151609) and quinoline rings was found to be approximately 117 degrees, highlighting the significant twist between the two aromatic systems. researchgate.net The presence of the fluorine atom at the ortho position of the benzoate ring likely influences this angle due to steric and electronic effects.

Geometry optimization is typically performed using a specific DFT functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules. mdpi.com

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. mnstate.edu The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mnstate.edu The energy of these orbitals and the HOMO-LUMO energy gap (ΔE) provide valuable information about the molecule's kinetic stability, chemical reactivity, and electronic transport properties. scirp.org

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. scirp.org Conversely, a small gap indicates a more reactive molecule. For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline ring, which is a common feature in quinoline derivatives. The LUMO is likely distributed across the entire conjugated system, including the 2-fluorobenzoate moiety. The calculated HOMO and LUMO energies indicate the potential for charge transfer within the molecule. scirp.org

The following table provides extrapolated data for the frontier molecular orbitals of this compound, based on theoretical calculations of analogous compounds.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 to -7.0 | Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO | -1.5 to -2.0 | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.5 to 5.5 | LUMO - HOMO; indicates chemical stability and reactivity. |

This is an interactive data table. The values are estimations based on structurally similar compounds.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.denih.gov It visualizes the charge distribution on the molecule's surface. The MEP is color-coded, where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). nih.govresearchgate.net Green and yellow represent areas with intermediate potential. researchgate.net

For this compound, the MEP map would be expected to show the most negative potential (red regions) localized around the nitrogen atom of the quinoline ring and the oxygen atoms of the ester group. These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors. The fluorine atom, being highly electronegative, will also contribute to a negative potential in its vicinity. The hydrogen atoms of the aromatic rings would exhibit a positive potential (blue regions), making them susceptible to nucleophilic attack. nih.govresearchgate.net The MEP analysis helps in understanding intermolecular interactions and how the molecule might be recognized by a biological receptor. nih.gov

Molecular Dynamics Simulations for Investigating Dynamic Behavior and Intermolecular Interactions

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations are used to study the dynamic evolution of a system over time. wikipedia.org MD simulations model the physical movements of atoms and molecules, providing insights into conformational flexibility, intermolecular interactions, and the stability of molecular complexes. wikipedia.orgmdpi.com

For this compound, MD simulations can be used to:

Explore Conformational Space: Analyze the transitions between different conformers (e.g., syn and anti) and determine their relative populations at a given temperature.

Study Intermolecular Interactions: Simulate the molecule in a solvent (like water or an organic solvent) or in a crystal lattice to understand how it interacts with its environment. This includes analyzing hydrogen bonds and π-π stacking interactions, which are crucial for crystal packing and solubility. researchgate.net

Investigate Binding to Biological Targets: If the molecule is being studied as a potential drug, MD simulations can model its interaction with a target protein. nih.gov These simulations can assess the stability of the binding pose, identify key amino acid residues involved in the interaction, and calculate binding free energies. nih.gov Studies on other quinoline-based inhibitors have successfully used MD simulations to confirm the stability of ligand-protein complexes. nih.govnih.gov

Simulations of liquid quinoline have shown that its rotational and translational diffusion can exhibit non-Arrhenius behavior, which is correlated with the evolution of the population of different types of neighboring molecular pairs. nih.gov

Quantum Chemical Parameters and Their Correlation with Chemical Reactivity and Stability

From the energies of the frontier molecular orbitals (HOMO and LUMO), several quantum chemical parameters can be calculated to further quantify the reactivity and stability of this compound. These global reactivity descriptors are derived from DFT and provide a quantitative basis for the molecule's chemical behavior. nih.govnih.gov

Key parameters include:

Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of an atom or molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. scirp.org It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). It indicates the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = χ² / (2η).

These parameters, summarized in the table below, are crucial for comparing the reactivity of a series of related compounds and for developing quantitative structure-activity relationships (QSAR). nih.gov

| Parameter | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | Energy needed to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is gained. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness; a measure of polarizability. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Capacity to accept electrons. |

This is an interactive data table. The formulas represent the relationships between the parameters.

Reactivity and Chemical Transformations of Quinolin 8 Yl 2 Fluorobenzoate

Mechanistic Studies of Ester Hydrolysis and Solvolysis Kinetics

The ester linkage is often the most labile bond in Quinolin-8-yl 2-fluorobenzoate (B1215865), making its hydrolysis a critical aspect of its reactivity profile, particularly in biological systems. Studies on structurally similar quinolin-8-yl esters have shown that ester hydrolysis is a significant pathway in their metabolism. uni-saarland.de This transformation can proceed through both enzymatic and non-enzymatic routes. uni-saarland.de

Enzymatic hydrolysis is primarily catalyzed by carboxylesterases (CES), with human carboxylesterase 1 (hCES1) isoforms being particularly effective at cleaving this type of ester bond. uni-saarland.de In addition to enzymatic processes, non-enzymatic hydrolysis can occur, further contributing to the cleavage of the ester. uni-saarland.de The kinetics of such reactions are typically studied under various conditions to determine the compound's stability. nih.gov Standard assays involve incubation in different media, such as basic solutions (e.g., lithium hydroxide), rat plasma, or rat liver microsomes, followed by HPLC analysis to quantify the rate of disappearance of the parent compound and the appearance of its hydrolysis products: quinolin-8-ol and 2-fluorobenzoic acid. nih.gov

The half-life (t½) is a key parameter derived from these kinetic studies, indicating the time required for 50% of the compound to be hydrolyzed. This value is crucial for understanding the compound's persistence in various environments.

Table 1: Illustrative Hydrolysis Kinetics of an Ester Compound

| Condition | Description | Typical Half-life (t½) |

|---|---|---|

| Base-Catalyzed | Chemical hydrolysis in the presence of a base like LiOH. | Minutes to hours |

| Rat Plasma | Biological hydrolysis primarily by plasma-resident esterases. | Variable (e.g., 30-90 minutes) |

| Liver Microsomes | Metabolic hydrolysis by enzymes concentrated in the liver. | Variable, often faster than plasma |

Functional Group Interconversions on the Quinoline (B57606) Ring System

The quinoline ring is a robust aromatic system, but it can undergo specific functional group transformations. While detailed studies focusing exclusively on the interconversions of Quinolin-8-yl 2-fluorobenzoate are not extensively documented, the general reactivity of quinolines allows for several potential modifications. One of the most common reactions is the oxidation of the quinoline nitrogen to form the corresponding quinoline N-oxide. This transformation alters the electronic properties of the ring system, often making it more susceptible to certain types of C-H functionalization reactions. mdpi.com Other potential transformations could include electrophilic substitution reactions, though the conditions required might compete with the hydrolysis of the ester linkage.

Exploration of the Reactivity Profile of the Fluorine Atom in the Benzoate (B1203000) Moiety

The fluorine atom on the benzoate ring is generally unreactive towards nucleophilic aromatic substitution. The carbon-fluorine bond is strong, and aryl fluorides are typically resistant to displacement unless the aromatic ring is activated by potent electron-withdrawing groups in the ortho and/or para positions. In this compound, the ortho-ester group is not a sufficiently strong activating group to facilitate facile nucleophilic substitution of the fluorine atom under standard conditions.

Investigation of Metal-Catalyzed C-H Activation and Functionalization Directed by the Quinoline Unit

A significant area of reactivity for this molecule involves transition-metal-catalyzed C-H activation, where the quinoline unit acts as a directing group. mdpi.com The nitrogen atom of the quinoline ring can chelate to a metal center, positioning the catalyst in proximity to specific C-H bonds and enabling their selective functionalization. semanticscholar.orgnih.gov This strategy has become a powerful tool for the regioselective synthesis of complex quinoline derivatives. scilit.comnih.gov

The 8-substituted quinoline framework, particularly the 8-aminoquinoline (B160924) (8-AQ) amide, is a well-established and powerful bidentate directing group in a multitude of metal-catalyzed C-H functionalization reactions. nih.govresearchgate.net In this compound, the quinolin-8-yl oxygen and the quinoline nitrogen can similarly form a stable 5-membered metallacycle intermediate with a transition metal (e.g., Palladium, Rhodium, Ruthenium). nih.gov This directs the catalyst to activate C-H bonds at positions ortho to the directing group. For the quinoline ring itself, this typically facilitates functionalization at the C7 position, although reactions at other positions like C5 can also be achieved depending on the specific catalyst and reaction conditions.

This directed approach allows for a variety of valuable bond formations, including:

Arylation: Introducing aryl groups via coupling with aryl halides or other aryl sources. nih.gov

Alkylation: Forming new carbon-carbon bonds with alkenes or alkyl halides. nih.gov

Olefination: Introducing alkenyl groups. nih.gov

The choice of the transition metal catalyst is crucial for controlling the type and position of the functionalization.

Table 2: Overview of Metal-Catalyzed C-H Functionalization Directed by Quinoline-type Scaffolds

| Metal Catalyst | Reaction Type | Typical Reagents | Reference Principle |

|---|---|---|---|

| Palladium (Pd) | Arylation, Alkylation | Aryl iodides, Alkyl iodides | Pioneering work by Daugulis on 8-AQ amides demonstrates high regioselectivity. nih.gov |

| Rhodium (Rh) | Alkylation, Alkenylation, Arylation | Alkenes, Alkynes | Effective for C-C bond formation, often with quinoline N-oxides at the C8 position. mdpi.com |

| Ruthenium (Ru) | Arylation, Alkylation | Arylboronic acids, Olefins | Catalyzes C-H arylation of aromatic amides and alkylation of 8-methylquinolines. semanticscholar.orgnih.govnih.gov |

| Cobalt (Co) | Alkylation, Amidation | Alkenes, Diazo compounds | Used for carbamate-directed C-H alkylation. semanticscholar.orgnih.gov |

Future Directions and Emerging Research Aspects of Quinolin 8 Yl 2 Fluorobenzoate

Development of Novel and Sustainable Synthetic Pathways

The conventional synthesis of Quinolin-8-yl 2-fluorobenzoate (B1215865) typically involves the acylation of 8-hydroxyquinoline (B1678124) with 2-fluorobenzoyl chloride, often utilizing organic solvents and base catalysts. Future research is steering towards the development of more sustainable and efficient synthetic protocols that align with the principles of green chemistry. tandfonline.comtandfonline.comresearchgate.net These emerging pathways aim to minimize waste, reduce energy consumption, and eliminate the use of hazardous materials.

Key future directions include:

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields. tandfonline.com A significant area of development is the exploration of solvent-free microwave-assisted esterification, which would represent a substantial improvement in the environmental footprint of the synthesis.

Eco-friendly Catalysts: Research into replacing traditional bases with reusable, solid-supported catalysts or biodegradable catalysts is a promising avenue. tandfonline.comacs.org This includes exploring enzymatic catalysis or the use of solid acids and bases that can be easily recovered and recycled, thereby reducing downstream processing costs and waste generation.

Green Solvents: A shift from conventional volatile organic compounds (VOCs) to greener alternatives such as ionic liquids, supercritical fluids, or water-based systems is a critical goal. tandfonline.com The development of a synthetic route in an aqueous medium would be a particularly impactful advancement for this class of compounds.

| Methodology | Key Features | Sustainability Advantages | Future Research Focus for Quinolin-8-yl 2-fluorobenzoate |

|---|---|---|---|

| Conventional Synthesis | Use of acyl chlorides, organic solvents (e.g., DMF, CH2Cl2), and base catalysts. | Low. Generates waste, uses hazardous materials. | Baseline for improvement. |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, often higher yields. tandfonline.com | Improved energy efficiency, potential for solvent-free conditions. | Optimization of microwave parameters for catalyst-free synthesis. |

| Catalysis with Green Catalysts | Use of solid acids, enzymes, or recyclable catalysts. tandfonline.com | Catalyst reusability, reduced waste, milder reaction conditions. | Screening of solid catalysts for efficient esterification. |

| Synthesis in Green Solvents | Replacement of VOCs with water, ionic liquids, or bio-solvents. tandfonline.com | Reduced environmental impact and worker exposure to hazardous chemicals. | Development of a fully aqueous or biodegradable solvent-based pathway. |

Exploration of Undiscovered Reactivity Profiles and Catalytic Properties

The reactivity of this compound is largely uncharted territory. The molecule possesses two distinct aromatic systems—the quinoline and the 2-fluorobenzoate moieties—each offering sites for further functionalization. Future research will likely focus on leveraging modern synthetic techniques, such as C-H activation, to unlock novel reactivity.

Directed C-H Functionalization: While the ester's oxygen atom is not a classical directing group for C-H activation, its potential to influence the regioselectivity of reactions on the quinoline ring (e.g., at the C7 position) is an area ripe for investigation. nih.govacs.org Transition-metal-catalyzed reactions could enable the introduction of new functional groups, creating a library of novel derivatives.

Reactivity of the Fluorobenzoate Ring: The fluorine substituent on the benzoate (B1203000) ring activates it for nucleophilic aromatic substitution, providing a handle for further modification. Additionally, the ester linkage itself could be a reactive site, participating in transesterification or other transformations.

Catalytic Potential: An intriguing future direction is the use of this compound as a "pre-catalyst" or "pre-ligand." The ester bond could be designed to undergo hydrolysis under specific reaction conditions, releasing 8-hydroxyquinoline in situ. This powerful chelating agent could then bind to a metal center, forming an active catalyst for a subsequent transformation, all within a single pot. tandfonline.com

Integration with Advanced Computational Modeling for Predictive Chemical Outcomes

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to predict and understand the behavior of molecules, thereby accelerating experimental discovery. rsc.orgresearchgate.net For this compound, integrating advanced computational modeling is a key future direction to preemptively map its properties and reactivity.

Structural and Electronic Prediction: DFT calculations can be employed to determine the molecule's preferred conformation, bond lengths, and angles. mdpi.com Mapping the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) distributions can provide insights into its electronic characteristics and predict the most likely sites for electrophilic and nucleophilic attack. nih.gov

Reactivity and Mechanistic Studies: Computational modeling can be used to predict the outcomes of unexplored reactions, such as C-H functionalization, by calculating the activation energies for different potential pathways. This predictive capability can guide the design of experiments, saving time and resources. nih.gov

Spectroscopic Characterization: Theoretical calculations of NMR, IR, and UV-Vis spectra can aid in the structural confirmation of newly synthesized derivatives. nih.govresearchgate.net Time-Dependent DFT (TD-DFT) can predict electronic transitions, which is particularly relevant for understanding the photophysical properties that are crucial for sensing applications.

| Computational Method | Predicted Property | Significance for Future Research |

|---|---|---|

| DFT (e.g., B3LYP/6-31G) | Optimized molecular geometry, bond angles. | Provides the foundational structure for all other predictions. mdpi.com |

| HOMO/LUMO Analysis | Energy gap, electron density distribution. | Predicts electronic properties and sites of reactivity. nih.gov |

| Molecular Electrostatic Potential (MEP) | Maps of electron-rich and electron-poor regions. | Identifies sites for non-covalent interactions and electrophilic/nucleophilic attack. |

| TD-DFT | Excitation energies and UV-Vis absorption spectra. | Crucial for designing and understanding photo-responsive systems. researchgate.net |

| Transition State Theory (TST) | Reaction pathways and activation energy barriers. | Guides the development of new synthetic reactions by predicting feasibility. nih.gov |

Potential in Chemo-responsive Systems or Sensing Applications (Non-biological)

The parent compound, 8-hydroxyquinoline, is a well-established fluorescent chemosensor for various metal ions. rroij.comscispace.com The esterification of the hydroxyl group in this compound quenches this fluorescence, opening a compelling opportunity for its use in "turn-on" sensing systems.

This "pro-sensor" or "chemo-dosimeter" approach involves designing the molecule to be non-fluorescent and stable until it encounters a specific chemical analyte. The analyte would trigger a reaction, such as the hydrolysis of the ester bond, to release the fluorescent 8-hydroxyquinoline. This event would generate a measurable fluorescent signal, indicating the presence of the target analyte.

Future research in this area could focus on:

Selective Ester Cleavage: Developing ester linkages that are selectively cleaved by specific analytes of interest. This could include certain metal ions that catalyze hydrolysis, specific anions that act as nucleophiles, or reactive oxygen species that can induce cleavage.

Applications in Materials Science: Incorporating this compound into polymer matrices or onto surfaces to create smart materials. These materials could, for example, change their optical properties upon exposure to a target chemical, making them useful for environmental monitoring or quality control in industrial processes. The inherent chelating ability of the released 8-hydroxyquinoline makes it particularly suitable for detecting metal ion contamination. tandfonline.com

This strategy leverages the stability of the ester and the well-known sensing capabilities of its parent alcohol, providing a clear and promising direction for the development of novel, non-biological chemo-responsive systems.

Q & A

Basic Research Questions

Q. What are the key steps to optimize the synthesis of Quinolin-8-yl 2-fluorobenzoate, and how can yield improvements be systematically evaluated?

- Methodological Answer : The synthesis involves coupling 8-hydroxyquinoline with 2-fluorobenzoyl chloride. To optimize yield (reported as 76% in initial studies), variables such as reaction temperature, stoichiometric ratios, and catalyst selection should be tested iteratively . Purification via recrystallization or column chromatography should be monitored using TLC or LCMS (e.g., m/z 268 [M+H]+ for purity validation). Systematic design of experiments (DoE) can identify critical factors affecting yield, such as solvent polarity or reaction time .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

- Methodological Answer : Use H NMR (e.g., δ 9.01 ppm for quinoline protons) and LCMS for primary validation . IR spectroscopy can confirm ester carbonyl stretches (~1740 cm), while discrepancies in peak assignments (e.g., overlapping aromatic signals) may require 2D NMR (COSY, HSQC) or comparison with computational simulations (DFT) . Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. How can researchers assess the hydrolytic stability of this compound under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies in buffers (pH 2–9) at 37°C, monitoring degradation via HPLC or UV-Vis spectroscopy. Compare hydrolysis rates to structurally similar esters (e.g., bulky triorganoboranes hydrolyze slower, as in ). Kinetic analysis (e.g., Arrhenius plots) quantifies degradation pathways .

Advanced Research Questions

Q. What strategies are recommended for resolving crystallographic ambiguities in this compound using X-ray diffraction?

- Methodological Answer : Employ SHELX programs (e.g., SHELXL for refinement) to resolve twinning or disorder in crystals. High-resolution data (≤1.0 Å) improves electron density maps. For challenging cases, complementary techniques like powder XRD or computational modeling (e.g., Mercury software) validate atomic positions .

Q. How do electronic and steric effects of the 2-fluorobenzoate moiety influence the compound’s bioactivity compared to analogues like trifluoromethyl-substituted quinolines?

- Methodological Answer : Perform comparative SAR studies by synthesizing analogues (e.g., replacing fluorine with CF) and evaluating binding affinity or inhibitory potency. Computational tools (e.g., molecular docking, electrostatic potential maps) quantify steric/electronic contributions. highlights trifluoromethyl substitutions altering pharmacokinetic profiles, providing a framework for analysis .

Q. What experimental designs are suitable for probing the mechanism of action of this compound in proteasome inhibition?

- Methodological Answer : Use kinetic assays (e.g., fluorogenic substrates) to measure proteasome activity inhibition. Isotopic labeling (O) or mass spectrometry identifies covalent adducts. Molecular dynamics simulations predict binding modes, validated by mutagenesis studies of catalytic β-subunits .

Q. How should researchers address contradictions between computational predictions and experimental data for this compound’s vibrational frequencies?

- Methodological Answer : Reconcile discrepancies by refining DFT parameters (basis sets, solvation models) and validating with experimental IR/Raman spectra. Group frequency charts (e.g., C=O stretches) from provide benchmarks. Collaborative peer review (as in ) identifies overlooked variables (e.g., crystal packing effects) .

Q. What protocols ensure reliable quantification of trace impurities in this compound batches for pharmacological studies?

- Methodological Answer : Implement UPLC-MS/MS with a charged aerosol detector (CAD) for non-UV-active impurities. Calibrate against certified reference standards. For genotoxic impurities, follow ICH M7 guidelines using LC-HRMS with LOQ ≤ 1 ppm .

Methodological Best Practices

- Data Interpretation : Use multivariate analysis (e.g., PCA) to distinguish experimental noise from significant trends. Reference for handling conflicting conclusions .

- Safety Protocols : Follow for handling hazardous intermediates (e.g., PPE, fume hoods) and waste disposal .

- Reporting Standards : Adopt IUPAC nomenclature and numerical identifiers (e.g., "1" for repeated compound names) per .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.